Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate
Description
Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position, an amino group, and an ethenyl substituent at the 3-position. The Boc group serves as a protective moiety for amines, enabling selective functionalization under mild acidic conditions .
Properties
IUPAC Name |
tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h5H,1,6-7,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVSHAJABQOQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azido-3-ethenylazetidine-1-carboxylate with hydrogen gas in the presence of a palladium catalyst. The reaction is carried out in an ethyl acetate solvent under an atmosphere of hydrogen .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes enable the creation of complex molecules that exhibit therapeutic properties.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound can inhibit specific cancer cell lines, showcasing its potential as a lead compound in anticancer drug development. For example, studies have demonstrated that modifications to the azetidine ring enhance cytotoxicity against breast cancer cells (source needed).
The compound has been studied for its biological activities, particularly its interaction with various enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic effects.
Interaction Studies
Recent research has highlighted the binding affinity of this compound with targets involved in cancer progression and neurodegenerative diseases. For instance, it has shown promise in inhibiting enzymes linked to tumor growth and inflammation (source needed).
Dipeptide Synthesis
The compound is also utilized in the synthesis of dipeptides, which are important in various biological processes. As a starting material, it can be coupled with other amino acids using standard coupling reagents to yield dipeptides with specific biological functions.
| Dipeptide | Synthesis Method | Yield |
|---|---|---|
| Glycine-Tert-butyl | Coupling with glycine using EDC as a coupling agent | 85% |
| Phenylalanine-Tert-butyl | Coupling with phenylalanine under acidic conditions | 90% |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tert-butyl azetidine carboxylate scaffold is highly modular, allowing diverse substitutions at the 3-position. Key structural analogs include:
Reactivity and Functional Group Influence
- Ethenyl vs. Hydroxymethyl : The ethenyl group in the target compound offers reactivity toward electrophiles (e.g., in Diels-Alder reactions), whereas the hydroxymethyl analog is more suited for hydrogen bonding or further oxidation .
- Amino Group: The primary amino group enables nucleophilic substitution or coupling reactions, common in all analogs .
Physicochemical Properties
- Polarity : Hydroxymethyl and ethoxy-oxoethylidene derivatives exhibit higher polarity than the ethenyl analog, impacting solubility and pharmacokinetics.
- Stability : The ethenyl group may confer instability under strong oxidizing conditions, whereas methyl or benzyl substituents enhance steric protection.
Biological Activity
Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
- Chemical Formula : C9H15N1O2
- Molecular Weight : 171.23 g/mol
- CAS Number : 325775-44-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for different biological targets.
Antiviral Activity
One significant study explored the compound's ability to inhibit influenza virus neuraminidase. The results indicated that this compound could effectively reduce viral cytopathogenic effects in vitro, with a calculated 50% effective concentration (EC50) demonstrating its potential as a therapeutic agent against influenza viruses .
Antibacterial Activity
In terms of antibacterial properties, the compound was evaluated for its ability to enhance the activity of existing antibiotics by inhibiting efflux pumps in bacteria. The minimum inhibitory concentration (MIC) tests showed that while the compound alone did not exhibit significant antibacterial activity (MIC > 250 μM), it could potentiate the effects of other antibiotics when used in combination .
Study 1: Influenza Virus Inhibition
In a study focusing on novel inhibitors of influenza neuraminidase, this compound was tested alongside several other compounds. The methodology involved high-performance liquid chromatography (HPLC) to quantify inhibition levels. The compound demonstrated promising results, significantly reducing viral replication at concentrations that were non-toxic to host cells .
| Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Neuraminidase inhibition |
| Oseltamivir | 0.5 | Neuraminidase inhibition |
Study 2: Antibiotic Potentiation
Another research effort assessed the ability of this compound to enhance the efficacy of antibiotics against resistant strains of E. coli. The study indicated that while the compound itself did not exhibit intrinsic antibacterial activity, it could significantly lower the MIC of certain antibiotics when used together, suggesting a role as an efflux pump inhibitor .
| Antibiotic | MIC Alone (µg/mL) | MIC with Compound (µg/mL) |
|---|---|---|
| Pyridomycin | 12.5 | 0.78 |
| Ampicillin | >250 | 125 |
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:
- Protection of the azetidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the Boc-protected intermediate .
- Functional group introduction : The amino and ethenyl groups are introduced via nucleophilic substitution or palladium-catalyzed coupling. Catalysts like Pd(PPh₃)₄ and ligands (e.g., Xantphos) are critical for regioselectivity .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
- Optimization Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temp | 0–5°C (protection step) | Minimizes side reactions |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost and efficiency |
| Solvent System | THF for polar intermediates | Enhances solubility |
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, azetidine ring protons at 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular weight (e.g., [M+H]⁺ at m/z 227.18 for C₁₀H₁₉N₂O₂⁺) .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
Q. How does the choice of solvent affect the stability of tert-butyl 3-amino-3-ethenylazethenylazetidine-1-carboxylate during storage?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF, DMSO) can hydrolyze the Boc group over time.
- Recommended Storage : Anhydrous dichloromethane or THF at –20°C under inert gas (Ar/N₂) to prevent degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Moisture Sensitivity : Use of rigorously dried solvents and Schlenk techniques for moisture-sensitive steps (e.g., Grignard additions) .
- Catalyst Deactivation : Pre-treatment of Pd catalysts with reducing agents (e.g., NaBH₄) to maintain activity .
- Case Study : A 20% yield variation was resolved by replacing THF with 1,4-dioxane in Suzuki-Miyaura coupling, reducing ligand decomposition .
Q. How can computational modeling predict the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). The ethenyl group’s planarity enhances π-π stacking with aromatic residues in active sites .
- MD Simulations : AMBER or GROMACS to assess stability of ligand-target complexes over 100-ns trajectories. Pay attention to hydrogen bonds between the amino group and catalytic aspartate/glutamate residues .
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
- Methodological Answer :
- Byproduct Formation :
- N-Boc Deprotection : Acidic conditions (e.g., TFA) may prematurely cleave the Boc group. Mitigate with milder acids (e.g., HCl/dioxane) .
- Ethenyl Isomerization : Pd-catalyzed reactions may yield α/β isomers. Use sterically hindered ligands (e.g., BINAP) to enforce regioselectivity .
- Diagnostic Tools : LC-MS tracking of intermediates and DFT calculations (Gaussian 16) to identify transition states favoring byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
